molecular formula C6H16Cl2N2 B13163288 3,3,5-Trimethylpyrazolidine dihydrochloride

3,3,5-Trimethylpyrazolidine dihydrochloride

Cat. No.: B13163288
M. Wt: 187.11 g/mol
InChI Key: VCOJEFPSVAKHHG-UHFFFAOYSA-N
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Description

3,3,5-Trimethylpyrazolidine dihydrochloride is a chemical compound offered as a research reagent. Pyrazolidine derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research . These structures are often explored for their potential as core scaffolds in the development of novel therapeutic agents . Researchers investigate such compounds for a wide range of pharmacological applications, which can include anti-inflammatory, antimicrobial, and anticancer activities, among others . The specific properties, mechanism of action, and research applications for 3,3,5-Trimethylpyrazolidine dihydrochloride are still being characterized. Researchers are encouraged to consult the scientific literature for the latest findings. This product is intended for research and laboratory use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

3,3,5-trimethylpyrazolidine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-5-4-6(2,3)8-7-5;;/h5,7-8H,4H2,1-3H3;2*1H

InChI Key

VCOJEFPSVAKHHG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazolidine derivatives typically involves the cyclization of hydrazine derivatives with suitable 1,3-dicarbonyl compounds or their equivalents. For 3,3,5-trimethylpyrazolidine, the key step is the formation of the pyrazolidine ring bearing methyl substituents, followed by conversion to the dihydrochloride salt.

Stepwise Preparation Approach

Based on analogous pyrazolidine and pyrazoline syntheses (e.g., pyrazoline-5-one derivatives), the following generalized method can be adapted:

Step Reaction Type Reagents & Conditions Outcome
1 Condensation Reaction of hydrazine or substituted hydrazine with 2,2-dimethyl-1,3-dicarbonyl compound (e.g., acetylacetone) under reflux in an inert solvent (e.g., ethanol or isopropanol) Formation of 3,3,5-trimethylpyrazolidine ring
2 Salt Formation Treatment of the pyrazolidine base with excess hydrochloric acid in a suitable solvent (e.g., methanol or ethanol) at controlled temperature (0–20 °C) Formation of 3,3,5-trimethylpyrazolidine dihydrochloride salt

Detailed Reaction Conditions and Notes

  • Cyclization Reaction: The condensation of hydrazine with acetylacetone (2,4-pentanedione) is a classical route to pyrazolidine derivatives. The reaction is typically carried out under reflux for 3–5 hours to ensure complete ring closure.

  • Solvent Choice: Ethanol or isopropanol are preferred due to their ability to dissolve both reactants and facilitate reflux conditions. Water can be used as a co-solvent to improve environmental friendliness.

  • Purification: After reaction completion, the crude pyrazolidine is isolated by filtration or extraction. Recrystallization from isopropanol-water mixtures enhances purity.

  • Salt Formation: The free base is converted to the dihydrochloride salt by slow addition of concentrated hydrochloric acid under cooling to avoid decomposition. The salt precipitates as a white solid, which is filtered and dried.

Example from Related Literature

A patent describing the preparation of pyrazoline derivatives (e.g., 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one) illustrates a similar reflux condensation of hydrazine derivatives with β-diketones, followed by purification steps involving crystallization from isopropanol-water mixtures to improve yield and purity.

Comparative Analysis of Preparation Parameters

Parameter Typical Range/Condition Effect on Product Quality and Yield
Reaction Time 3–5 hours (optimal ~4 hours) Sufficient time ensures complete cyclization
Reaction Temperature Reflux temperature of solvent (~78°C for ethanol) Promotes ring closure and reaction kinetics
Solvent System Ethanol, isopropanol, or ethanol-water mixtures Influences solubility and purity of product
Acid Concentration for Salt Formation Concentrated HCl, 1–2 equivalents Ensures complete salt formation without degradation
Temperature during Salt Formation 0–20 °C Controls crystallization and avoids side reactions

Research Findings and Optimization Notes

  • The use of isopropanol-water mixtures for recrystallization significantly improves the purity of the pyrazolidine dihydrochloride salt, as demonstrated in analogous pyrazoline syntheses.

  • Avoidance of excessive heating during acidification prevents decomposition of the pyrazolidine ring.

  • The dihydrochloride salt form enhances the compound’s stability and handling characteristics, which is critical for downstream applications.

  • Alternative hydrazine derivatives and substituted diketones may be employed to modify the substitution pattern, but for 3,3,5-trimethyl substitution, acetylacetone is the most straightforward precursor.

Summary Table of Preparation Method

Stage Reagents/Conditions Product/Intermediate Yield/Remarks
Condensation Hydrazine + Acetylacetone, reflux in ethanol 3,3,5-Trimethylpyrazolidine (free base) High yield, typically >80%
Salt Formation Addition of concentrated HCl at 0–20 °C 3,3,5-Trimethylpyrazolidine dihydrochloride White crystalline solid, high purity

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylpyrazolidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: It can be reduced to form pyrazolidines with different substitution patterns.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3,3,5-Trimethylpyrazolidine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylpyrazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

3,3,5-Trimethylcyclohexanone

  • Structure: A cyclohexanone derivative with methyl groups at positions 3,3,3.
  • Applications: Used as a solvent for resins, lacquers, and coatings due to its non-polar structure .
  • This limits its utility in pharmaceutical contexts compared to 3,3,5-trimethylpyrazolidine dihydrochloride.

Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)

  • Structure : Combines a 3,3,5-trimethylcyclohexyl group with a salicylate ester.
  • Applications : Functions as a UV absorber in cosmetics .
  • Key Difference: The ester functional group and lack of nitrogen atoms differentiate it from the pyrazolidine-based dihydrochloride. Its non-ionic nature and lipophilicity make it unsuitable for applications requiring water solubility.

Comparison with Other Dihydrochloride Salts

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

  • Structure : Aliphatic diamines with two hydrochloride counterions.
  • Applications : Used as standards in biogenic amine analysis (e.g., food safety testing) .
  • Key Differences :
    • Solubility : Both exhibit high water solubility due to their ionic nature, similar to 3,3,5-trimethylpyrazolidine dihydrochloride.
    • Stability : Dihydrochloride salts of aliphatic amines are generally stable under refrigeration, whereas pyrazolidine derivatives may require specific pH conditions for stability.

Triethylenetetramine Dihydrochloride (Trientine Dihydrochloride)

  • Structure : A polyamine with four nitrogen atoms and two hydrochloride groups.
  • Applications : Copper-chelating agent for treating Wilson’s disease .
  • Key Differences :
    • Bioactivity : The chelating capability of trientine is tied to its multiple nitrogen atoms, a feature absent in 3,3,5-trimethylpyrazolidine dihydrochloride.
    • Regulatory Status : Trientine dihydrochloride has established pharmacopeial standards, whereas 3,3,5-trimethylpyrazolidine dihydrochloride lacks documented pharmaceutical approvals.

Comparison with Hydrochloride Salts

Pyridoxal Hydrochloride

  • Structure : Hydrochloride salt of pyridoxal (a vitamin B6 analog).
  • Applications : Used in vitamin supplements and cell culture media .

General Hydrochloride vs. Dihydrochloride Salts

  • Chemical Composition :
    • Hydrochloride: One HCl molecule per base molecule.
    • Dihydrochloride: Two HCl molecules per base molecule .
  • Implications :
    • Dihydrochlorides generally exhibit higher solubility in polar solvents.
    • Stability may vary; dihydrochlorides can be more hygroscopic, requiring stringent storage conditions.

Biological Activity

3,3,5-Trimethylpyrazolidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

3,3,5-Trimethylpyrazolidine dihydrochloride is a derivative of pyrazolidine, characterized by a pyrazole ring with three methyl groups at the 3 and 5 positions. The synthesis typically involves the reaction of hydrazines with carbonyl compounds under acidic conditions. Various synthetic routes have been documented, emphasizing the importance of regioselectivity and yield optimization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolidine derivatives, including 3,3,5-trimethylpyrazolidine dihydrochloride. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways.

  • Case Study : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against human colon cancer cell lines (HCT-116 and HT-29), with an IC50 value as low as 8.18 µM. The mechanism involved up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins such as Bcl-2, leading to caspase activation and cell death .
Compound Cell Line IC50 (µM) Mechanism
RB7HT-298.18Apoptosis via Bax/Bcl-2 modulation

Anti-inflammatory Effects

Pyrazolidine derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

  • Research Findings : In vitro studies have shown that certain pyrazolidine derivatives can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of 3,3,5-trimethylpyrazolidine dihydrochloride have been explored as well. Pyrazole derivatives have shown activity against various bacterial strains.

  • Case Study : A study indicated that certain pyrazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
Bacterial Strain MIC (µg/mL)
E. coli62.5
S. aureus78.12

The biological activity of 3,3,5-trimethylpyrazolidine dihydrochloride can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of mitochondrial apoptotic pathways through modulation of Bcl-2 family proteins.
  • Cytokine Inhibition : Reduction in pro-inflammatory cytokines leading to decreased inflammation.
  • Antibacterial Activity : Disruption of bacterial cell wall synthesis or function.

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